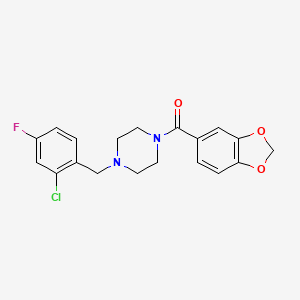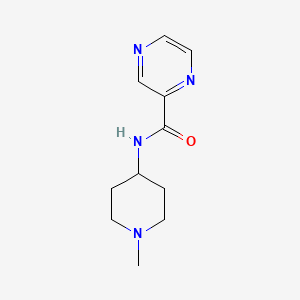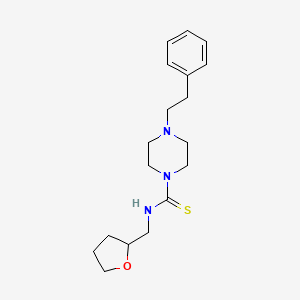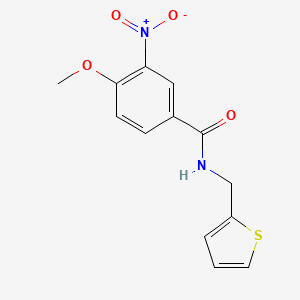![molecular formula C19H17BrFN3O2 B4180813 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B4180813.png)
2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide
Descripción general
Descripción
2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide, also known as BPP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. BPP is a pyrazolylpropanamide derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide reduces inflammation and pain.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide has been shown to have anti-inflammatory and analgesic effects in various animal models. 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide has also been shown to have antitumor activity in various cancer cell lines. 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide has been shown to have low toxicity and good stability in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide in lab experiments include its potential anti-inflammatory, analgesic, and antitumor effects. 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide has also been shown to have low toxicity and good stability in vitro. The limitations of using 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy in vivo.
Direcciones Futuras
For the study of 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide include further studies to determine its mechanism of action and efficacy in vivo. 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide could be further developed as a potential candidate for the treatment of various inflammatory diseases and cancer. 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide could also be used as a tool compound to study the role of COX-2 in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide has been studied for its potential applications in various fields such as pharmacology, biochemistry, and neuroscience. 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. 2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFN3O2/c1-13(26-17-8-4-15(20)5-9-17)19(25)22-18-10-11-24(23-18)12-14-2-6-16(21)7-3-14/h2-11,13H,12H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVJJZBHKOYLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN(C=C1)CC2=CC=C(C=C2)F)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4180732.png)
![N-(2-methoxy-5-methylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4180733.png)


![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4180748.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-furamide](/img/structure/B4180752.png)
![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B4180775.png)
![2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4180780.png)


![N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4180818.png)

![methyl 2-[({2-[(3-phenylpropanoyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180839.png)
